REACTION_CXSMILES
|
[O:1]([CH:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:9][CH2:10]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:18]>C(O)C>[O:1]([CH:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:9][CH2:10][NH2:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(CCCl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile constituents of the reaction mixture were evaporated
|
Type
|
CUSTOM
|
Details
|
formed in the above reaction
|
Type
|
CUSTOM
|
Details
|
the volatile constituents again removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in a mixture of ether and 5 N aqueous sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
EXTRACTION
|
Details
|
the alkaline aqueous layer extracted three more times with ether
|
Type
|
WASH
|
Details
|
the combined extracts washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 2 N aqueous hydrochloric acid
|
Type
|
ADDITION
|
Details
|
made basic by the addition of an excess of 5 N aqueous sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
was extracted into ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
the basic solution extracted twice more with ether
|
Type
|
WASH
|
Details
|
the combined extracts washed with saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C(CCN)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |